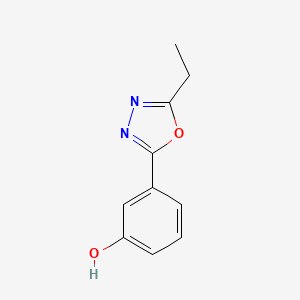
3-(5-Éthyl-1,3,4-oxadiazol-2-yl)phénol
Vue d'ensemble
Description
“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles commonly includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Physical and Chemical Properties Analysis
1,3,4-Oxadiazole and 1,2,4-oxadiazole have favorable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .Applications De Recherche Scientifique
Applications anticancéreuses
Les oxadiazoles, y compris les dérivés de 1,3,4-oxadiazole, ont été reconnus pour leur potentiel en thérapie anticancéreuse. La présence du cycle oxadiazole a été associée à une activité antiproliférative contre diverses lignées cellulaires cancéreuses. Par exemple, certains composés oxadiazoliques ont montré des résultats prometteurs contre les cellules cancéreuses gastriques, présentant une puissance supérieure à celle de certains contrôles établis . Le composé spécifique « 3-(5-Éthyl-1,3,4-oxadiazol-2-yl)phénol » pourrait être synthétisé et évalué pour son efficacité à inhiber la croissance des cellules cancéreuses, compte tenu de la promesse de son noyau oxadiazole.
Effets vasodilatateurs
Le noyau oxadiazole a été impliqué dans la synthèse de composés présentant des effets vasodilatateurs importants. Ces effets sont cruciaux dans le traitement des maladies cardiovasculaires où la relaxation des vaisseaux sanguins est nécessaire pour améliorer le flux sanguin. Des recherches pourraient explorer le potentiel du « this compound » dans ce domaine, conduisant éventuellement au développement de nouveaux agents thérapeutiques pour l’hypertension et d’autres affections connexes .
Propriétés anticonvulsivantes
Des composés comportant le groupement 1,3,4-oxadiazole ont été étudiés pour leurs propriétés anticonvulsivantes. Cette application est particulièrement pertinente dans le développement de traitements pour l’épilepsie et autres troubles convulsifs. Les caractéristiques structurelles du « this compound » en font un candidat pour la synthèse de nouveaux médicaments anticonvulsivants, qui pourraient être testés pour leur efficacité dans des modèles précliniques .
Activité antidiabétique
Les dérivés de l’oxadiazole ont été identifiés comme des agents antidiabétiques potentiels en raison de leur capacité à moduler les taux de sucre dans le sang. L’investigation du « this compound » pour l’activité antidiabétique pourrait contribuer à la découverte de nouveaux traitements pour le diabète, une maladie qui affecte des millions de personnes dans le monde .
Développement de matériaux énergétiques
Les dérivés de l’oxadiazole sont connus pour leur comportement énergétique, ce qui les rend appropriés pour une utilisation dans des matériaux à haute énergie. Le squelette structural du « this compound » pourrait être utilisé dans la conception de composés énergétiques avec un bilan d’oxygène favorable et une chaleur de formation positive, qui sont des caractéristiques souhaitables dans ce domaine .
Applications agricoles
En agriculture, les composés à base d’oxadiazole ont été utilisés comme herbicides, insecticides et fongicides en raison de leur activité biologique contre une variété d’agents pathogènes végétaux. Le composé en question pourrait être synthétisé et testé pour son utilisation potentielle dans la protection des cultures contre diverses maladies et ravageurs, contribuant ainsi à une productivité agricole accrue .
Mécanisme D'action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and antiviral effects . These activities suggest that the compound may interact with various molecular targets involved in these biological processes.
Mode of Action
Oxadiazoles have been reported to exhibit their effects through various mechanisms depending on their specific structure and the biological context . For instance, some oxadiazoles have been found to inhibit key enzymes involved in inflammatory responses .
Biochemical Pathways
Given the reported biological activities of oxadiazoles, it can be inferred that the compound may influence pathways related to cell proliferation, inflammation, and viral replication .
Pharmacokinetics
In silico results indicated that oxadiazole compounds generally agree to the lipinski rules of five, suggesting a positive oral bioavailability .
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity, with some compounds showing cytotoxic effects against cancer cell lines . Additionally, some oxadiazoles have been found to exhibit anti-inflammatory and analgesic activities .
Safety and Hazards
While specific safety and hazard data for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” is not available, it’s worth noting that all newly prepared metal salts except EMS-6 exhibited good thermostability (Td > 236 °C) and remarkable insensitivity to mechanical stimulation (sensitivity to impact > 22.5 J, friction > 280 N), suggesting satisfactory safety performance .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with enzymes involved in oxidative stress pathways. For instance, it has been observed to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . By inhibiting these enzymes, 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
Additionally, 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This interaction can modulate the expression of genes involved in inflammation and immune response . The compound’s ability to bind to these biomolecules and alter their activity highlights its potential as a therapeutic agent.
Cellular Effects
The effects of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell growth . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival.
Moreover, 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol affects gene expression by regulating transcription factors like NF-κB and activator protein 1 (AP-1). These transcription factors play a pivotal role in controlling the expression of genes involved in inflammation, cell cycle regulation, and apoptosis . The compound’s impact on cellular metabolism is also noteworthy, as it can alter the metabolic flux and energy production within cells.
Molecular Mechanism
The mechanism of action of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol at the molecular level involves several key interactions. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it binds to the active site of cyclooxygenase enzymes, thereby inhibiting their catalytic activity and reducing the production of prostaglandins . This inhibition is crucial for its anti-inflammatory effects.
Furthermore, 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol can modulate the activity of transcription factors like NF-κB by preventing their translocation to the nucleus, thus inhibiting the transcription of pro-inflammatory genes . The compound’s ability to interact with multiple targets and pathways underscores its multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies
Long-term studies have revealed that 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol can maintain its biological activity over time, with sustained anti-inflammatory and antiproliferative effects . These findings suggest that the compound could be a viable candidate for chronic treatments.
Dosage Effects in Animal Models
The effects of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage for safe and effective use.
Metabolic Pathways
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. The compound interacts with enzymes like cyclooxygenase and lipoxygenase, which are key players in the metabolism of arachidonic acid . By inhibiting these enzymes, the compound can alter the levels of metabolites involved in the inflammatory response.
Additionally, 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol affects the metabolic flux within cells by modulating the activity of enzymes involved in energy production and redox balance . These interactions contribute to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus .
The distribution of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties determine its ability to cross cell membranes and reach its target sites.
Subcellular Localization
The subcellular localization of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
In the nucleus, 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol can modulate gene expression by interacting with transcription factors and chromatin . In the cytoplasm, it can influence signaling pathways and metabolic processes. The compound’s ability to localize in different subcellular compartments underscores its versatility and potential as a therapeutic agent.
Propriétés
IUPAC Name |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9-11-12-10(14-9)7-4-3-5-8(13)6-7/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICKEIGCXFQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283454 | |
| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163299-07-8 | |
| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163299-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


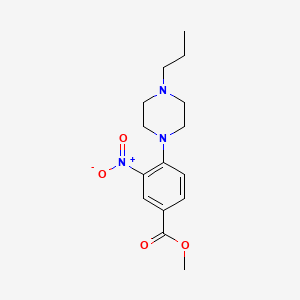
![Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate](/img/structure/B1387370.png)
![3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide](/img/structure/B1387371.png)
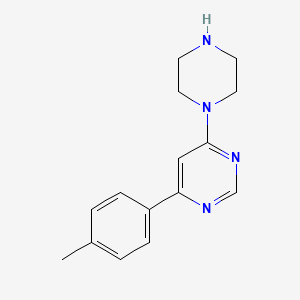
![2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387374.png)
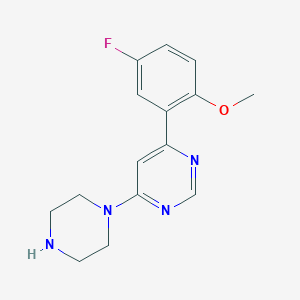
![3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid](/img/structure/B1387377.png)


![Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate](/img/structure/B1387384.png)
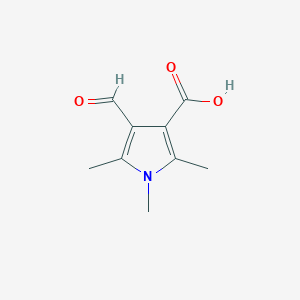
![2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B1387389.png)
![(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid](/img/structure/B1387390.png)
![5-[(4-Methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1387391.png)
